molecular formula C7H9ClN2O2S B8757927 N-(6-chloropyridin-3-yl)-N-methylmethanesulfonamide

N-(6-chloropyridin-3-yl)-N-methylmethanesulfonamide

Cat. No.: B8757927
M. Wt: 220.68 g/mol
InChI Key: VZWHOJRXMBXUGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chloropyridin-3-yl)-N-methylmethanesulfonamide is a chemical compound that belongs to the class of sulphonamides It is characterized by the presence of a chloropyridine ring attached to a methylmethanesulphonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloropyridin-3-yl)-N-methylmethanesulfonamide typically involves the reaction of 6-chloropyridine-3-amine with methylmethanesulphonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to 40°C
  • Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Use of large reactors with efficient mixing
  • Continuous monitoring of reaction parameters
  • Purification steps such as crystallization or chromatography to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions

N-(6-chloropyridin-3-yl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at 0°C to room temperature.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of sulphone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(6-chloropyridin-3-yl)-N-methylmethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-chloropyridin-3-yl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of bacterial enzymes, leading to antimicrobial effects, or inhibition of inflammatory mediators, resulting in anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloropyridin-3-yl)-N-methylmethanesulfonamide
  • N-(6-chloropyrid-3-yl)-N-methylbenzenesulphonamide
  • N-(6-chloropyrid-3-yl)-N-methylpyridinesulphonamide

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a chloropyridine ring and a methylmethanesulphonamide group

Properties

Molecular Formula

C7H9ClN2O2S

Molecular Weight

220.68 g/mol

IUPAC Name

N-(6-chloropyridin-3-yl)-N-methylmethanesulfonamide

InChI

InChI=1S/C7H9ClN2O2S/c1-10(13(2,11)12)6-3-4-7(8)9-5-6/h3-5H,1-2H3

InChI Key

VZWHOJRXMBXUGM-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CN=C(C=C1)Cl)S(=O)(=O)C

Origin of Product

United States

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